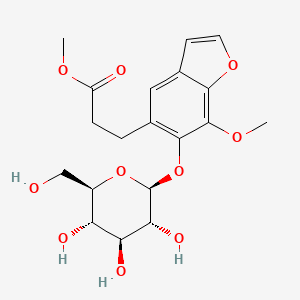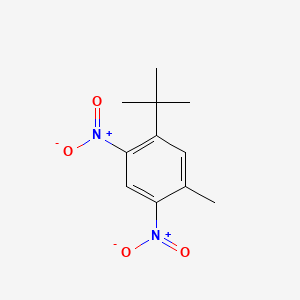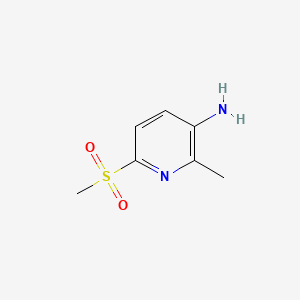
4-Hydroxypicolinic acid hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxypicolinic acid hydrobromide is a chemical compound with the molecular formula C6H6BrNO3 and a molecular weight of 220.02 g/mol . It is a derivative of picolinic acid, featuring a hydroxyl group at the 4-position of the pyridine ring. This compound is commonly used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypicolinic acid hydrobromide typically involves the bromination of 4-hydroxypicolinic acid. The reaction is carried out in the presence of hydrobromic acid, which facilitates the formation of the hydrobromide salt. The reaction conditions often include controlled temperatures and specific solvent systems to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. Quality control measures are implemented to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxypicolinic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-pyridone derivatives, while substitution reactions can produce a variety of substituted picolinic acid derivatives .
Aplicaciones Científicas De Investigación
4-Hydroxypicolinic acid hydrobromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-hydroxypicolinic acid hydrobromide involves its interaction with specific molecular targets. It can bind to zinc finger proteins, altering their structure and function. This interaction disrupts zinc binding, inhibiting the activity of these proteins. This mechanism is particularly relevant in its antiviral and antimicrobial properties .
Comparación Con Compuestos Similares
Picolinic Acid: A precursor to 4-hydroxypicolinic acid, known for its role in zinc transport and immune modulation.
3-Hydroxypicolinic Acid: Similar in structure but with the hydroxyl group at the 3-position, affecting its chemical reactivity and biological activity.
6-Hydroxypicolinic Acid: Features the hydroxyl group at the 6-position, leading to different chemical and biological properties.
Uniqueness: 4-Hydroxypicolinic acid hydrobromide is unique due to its specific positioning of the hydroxyl group, which influences its reactivity and interaction with biological molecules. This makes it particularly useful in applications requiring precise molecular interactions .
Propiedades
IUPAC Name |
4-oxo-1H-pyridine-2-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3.BrH/c8-4-1-2-7-5(3-4)6(9)10;/h1-3H,(H,7,8)(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWZSFKFYCXGNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C(=O)O.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
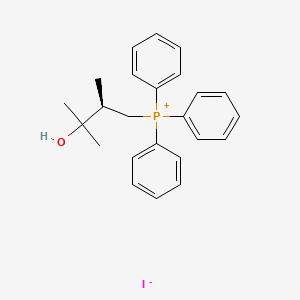
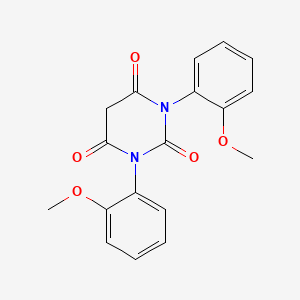
![3-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B599600.png)
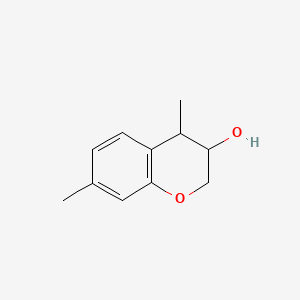
![1,4-Dimethylbenzo[F]quinolin-4-ium](/img/structure/B599602.png)
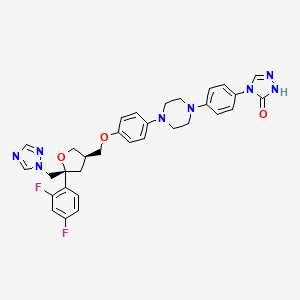
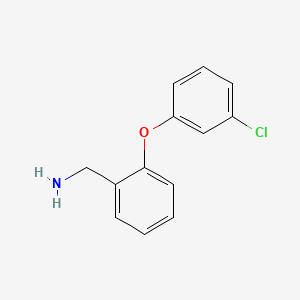
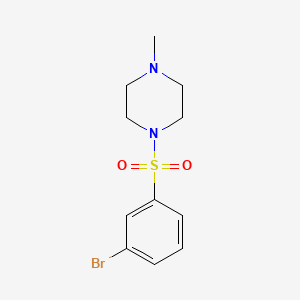

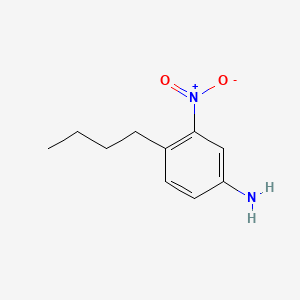
![4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol](/img/structure/B599612.png)
